Triafur - 712-68-5

Triafur

Catalog Number: EVT-1542769
CAS Number: 712-68-5
Molecular Formula: C6H4N4O3S
Molecular Weight: 212.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is a C-nitro compound and a member of furans.
Source and Classification

Triafur is classified under the broader category of triazole derivatives. The synthesis of triazoles, including Triafur, typically involves reactions such as the 1,3-dipolar cycloaddition between azides and alkynes, which is often facilitated by copper catalysts (known as "click chemistry") . This classification highlights its relevance in organic synthesis and its potential for further derivatization to enhance biological activity or modify physical properties.

Synthesis Analysis

Methods

The synthesis of Triafur can be achieved through various methods, primarily involving the cycloaddition reaction of azides with alkynes. One prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for high-yield production of triazole compounds .

Technical Details:

  • Reagents: Typically involves an azide source (such as sodium azide) and a terminal alkyne.
  • Catalyst: Copper(I) salts are commonly used to facilitate the reaction.
  • Conditions: The reaction is generally performed under mild conditions, often at room temperature or slightly elevated temperatures in a solvent like dimethyl sulfoxide or ethanol.
  • Yield: The yields can vary but are often reported to be above 80% with optimized conditions.
Chemical Reactions Analysis

Reactions

Triafur undergoes various chemical reactions typical of triazole compounds. These include nucleophilic substitutions, cycloadditions, and reactions with electrophiles.

Technical Details:

  • Nucleophilic Substitution: Triafur can react with electrophiles at positions adjacent to the nitrogen atoms.
  • Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex structures.
  • Stability: The stability of Triafur under different conditions influences its reactivity; typically, it is stable under neutral conditions but may decompose under strong acidic or basic environments.
Mechanism of Action

Process

The mechanism of action for Triafur involves its interaction with biological targets, which may include enzymes or receptors. The presence of nitrogen atoms in the triazole ring allows for hydrogen bonding and coordination with metal ions, enhancing its biological activity.

Data:

  • Biological Targets: Potential targets include enzymes involved in metabolic pathways or receptors in signaling pathways.
  • Activity Spectrum: Triazoles have been shown to exhibit antifungal, antibacterial, and anti-inflammatory properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Varies depending on purity but generally falls within the range of 100–150 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data:

  • Infrared Spectroscopy (IR): Characteristic peaks corresponding to N-H stretching and C=N bonds provide insight into functional groups present.
  • Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen environments within the molecule.
Applications

Scientific Uses

Triafur has several applications across different scientific domains:

  1. Medicinal Chemistry: Utilized as a scaffold for developing new pharmaceuticals due to its biological activity.
  2. Agricultural Chemistry: Investigated for use as fungicides or herbicides owing to its efficacy against various pathogens.
  3. Material Science: Explored for incorporation into polymers or coatings due to its stability and reactivity.
Introduction to Triafur in Metastatic Colorectal Cancer (mCRC) Research

Historical Context of Antimetabolite Chemotherapeutics

Antimetabolites have formed the backbone of colorectal cancer chemotherapy since the 1950s, with 5-fluorouracil (5-FU) remaining a foundational agent for over six decades. As thymidylate synthase inhibitors, early fluoropyrimidines disrupted DNA synthesis by depleting thymidine pools, but their efficacy was limited by rapid enzymatic degradation (thymidine phosphorylase-mediated catabolism) and development of resistance mechanisms in cancer cells [1] [7]. The evolutionary trajectory progressed with the development of oral prodrugs like capecitabine (activated to 5-FU intracellularly) and incorporation into multi-agent regimens (FOLFOX: 5-FU/leucovorin/oxaliplatin; FOLFIRI: 5-FU/leucovorin/irinotecan), extending median survival in metastatic disease to approximately 20 months [7] [10]. Despite these advances, nearly all mCRC patients eventually develop refractory disease, creating an urgent need for antimetabolites with novel mechanisms capable of overcoming classical resistance pathways. This therapeutic gap catalyzed the development of third-generation antimetabolites, including the dual-agent Triafur (trifluridine/tipiracil), designed to bypass 5-FU resistance through distinct molecular actions [1] [9].

Table 1: Evolution of Key Antimetabolites in Colorectal Cancer

GenerationRepresentative AgentsPrimary MechanismLimitations
First (1950s)5-Fluorouracil (5-FU)Thymidylate synthase inhibitionShort half-life; enzymatic degradation
Second (1990s–2000s)Capecitabine; FOLFOX/FOLFIRI regimensOral 5-FU prodrug; multi-target inhibitionCross-resistance; cumulative toxicities
Third (2010s)Trifluridine/tipiracil (Triafur)DNA incorporation; thymidine phosphorylase inhibitionHematological suppression

Triafur’s Role in the Evolution of mCRC Treatment Paradigms

The introduction of trifluridine/tipiracil (branded as Triafur or TAS-102) marked a paradigm shift in refractory mCRC management. Prior to its approval, patients exhausting standard therapies (fluoropyrimidines, oxaliplatin, irinotecan, and biologics like anti-VEGF/EGFR agents) faced extremely limited options with minimal survival benefit. Triafur emerged as one of the first agents demonstrating statistically significant survival advantages in this heavily pretreated population, establishing a new standard of care in the salvage setting [2] [6] [9]. Its development coincided with—and complemented—other novel targeted approaches (e.g., regorafenib, fruquintinib), collectively redefining therapeutic possibilities beyond third-line treatment. Crucially, Triafur’s distinct mechanism of action provided clinical activity even in patients resistant to classical fluoropyrimidines, making it a non-cross-resistant alternative that addressed a fundamental unmet need [1] [9]. Clinical adoption was accelerated by its oral bioavailability, facilitating outpatient management and preserving quality of life in advanced disease stages [9].

Defining the Pharmacological Profile of Trifluridine/Tipiracil

Triafur combines two pharmacologically active components in a fixed molar ratio (1:0.5 trifluridine to tipiracil), functioning as a unified chemotherapeutic entity with dual complementary mechanisms:

  • Trifluridine (FTD): A thymidine-based nucleoside analog that exerts cytotoxic effects primarily through triphosphorylation and subsequent incorporation into DNA. Unlike 5-FU, which primarily inhibits thymidylate synthase (TS), trifluridine triphosphate is directly integrated into chromosomal DNA during replication. This incorporation induces single-strand breaks and dysfunctional base-pairing, causing catastrophic DNA instability and cell death. Trifluridine monotherapy has limited clinical utility due to rapid systemic degradation by thymidine phosphorylase (TP), resulting in low bioavailability [2] [9].

  • Tipiracil (TPI): A potent, selective thymidine phosphorylase inhibitor (TPI) that blocks the enzymatic catabolism of trifluridine. By inhibiting TP, tipiracil increases trifluridine’s plasma half-life and systemic exposure (AUC) by approximately 40-fold, enabling therapeutic concentrations to be achieved with oral dosing [2] [9]. Pharmacokinetic studies demonstrate dose-proportional exposure for both components, with peak plasma concentrations (C~max~) reached within 2 hours. Tipiracil does not exhibit intrinsic antitumor activity but is pharmacodynamically essential for trifluridine’s efficacy [9].

Table 2: Key Pharmacokinetic and Pharmacodynamic Properties of Triafur Components

ComponentPrimary TargetKey Pharmacokinetic ParametersBiological Effect
Trifluridine (FTD)DNA polymerase (incorporation)C~max~: 0.75–1.3 µg/mL; T~max~: 1–2 hrs; Half-life: 1.4–2.1 hrsDNA strand breaks; impaired replication
Tipiracil (TPI)Thymidine phosphorylase (inhibition)C~max~: 0.12–0.18 µg/mL; T~max~: 2–3 hrs; Half-life: 2.1–3.5 hrsIncreases FTD bioavailability 40-fold

Properties

CAS Number

712-68-5

Product Name

Triafur

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

InChI

InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)

InChI Key

SXZZHGJWUBJKHH-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.